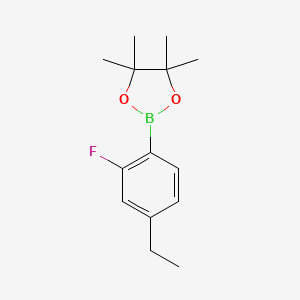

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a dioxaborolane core and a substituted aromatic ring. The compound features a fluorine atom at the ortho-position and an ethyl group at the para-position on the phenyl ring. These substituents influence its electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis . The ethyl group provides mild electron-donating effects, while fluorine introduces electron-withdrawing character, balancing reactivity and stability.

Properties

Molecular Formula |

C14H20BFO2 |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

2-(4-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO2/c1-6-10-7-8-11(12(16)9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |

InChI Key |

XBQRKXINKYLHBN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of 2-(4-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the formation of the boronate ester from the corresponding aryl precursor. The key synthetic approaches include:

2.1.1. Palladium-Catalyzed Borylation of Aryl Halides (Suzuki-Miyaura Type Borylation)

This is the most common and widely used method, where an aryl halide (typically aryl bromide or iodide) bearing the 4-ethyl-2-fluoro substitution is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.- Typical Conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: 1,4-dioxane, tetrahydrofuran, or dimethylformamide

- Temperature: 80–100°C

- Reaction:

$$

\text{4-Ethyl-2-fluorophenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

$$

- Typical Conditions:

2.1.2. Direct C–H Borylation of Aromatic Compounds

Recent advances have enabled direct borylation of aromatic C–H bonds catalyzed by transition metals such as iridium or cobalt complexes. This method can selectively install the boronate ester group without pre-functionalization of the aromatic ring.- Catalysts: Iridium complexes with bipyridine ligands or cobalt catalysts (e.g., UiO-Co)

- Reagents: Pinacolborane (HBpin) or bis(pinacolato)diboron

- Advantages: Avoids the need for aryl halide precursors, potentially more atom-economical.

- Yields: Reported yields up to 80–85% for similar fluorinated aryl boronate esters.

2.1.3. Hydroboration of Alkynes Followed by Functional Group Transformations

Although less common for this specific compound, hydroboration of substituted alkynes using pinacolborane catalyzed by borane adducts (e.g., H3B- THF) can produce alkenyl boronate esters, which can be further transformed into aryl boronate esters through additional steps. This method is more typical for alkenyl or alkyl boronic esters but can be adapted for aromatic systems with appropriate precursors.

Detailed Synthetic Procedure Example

Synthesis via Palladium-Catalyzed Borylation:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Ethyl-2-fluorophenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (2–5 mol%), potassium acetate (3 equiv), 1,4-dioxane | Reaction mixture stirred under nitrogen atmosphere at 90°C for 12–24 hours |

| 2 | Workup with water, extraction with organic solvent (e.g., ethyl acetate) | Separation of organic layer |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure 2-(4-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Typical yields: 70–85% depending on reaction scale and purity of reagents.

Catalytic Systems and Optimization

- Palladium Catalysts: Pd(dppf)Cl2 is preferred due to its stability and efficiency in borylation of fluorinated aryl halides.

- Bases: Potassium acetate is mild and effective; potassium carbonate or cesium carbonate are alternatives.

- Solvents: 1,4-dioxane and tetrahydrofuran provide good solubility for reactants and catalyst.

- Temperature: Elevated temperatures (80–100°C) promote faster reaction rates.

- Inert Atmosphere: Nitrogen or argon atmosphere prevents catalyst deactivation by oxygen or moisture.

Analytical Confirmation of Product

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- [^1H NMR](pplx://action/followup): Aromatic protons appear between δ 6.8–7.5 ppm; ethyl group signals at δ ~2.5 ppm (methylene) and δ ~1.2 ppm (methyl); methyl groups of pinacol ring at δ ~1.0–1.3 ppm.

- [^11B NMR](pplx://action/followup): A singlet near δ 30–35 ppm confirms tetracoordinated boron in the boronate ester.

- [^19F NMR](pplx://action/followup): A singlet at δ -115 to -120 ppm corresponds to the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS): Confirms molecular weight (~250.12 g/mol).

- Infrared Spectroscopy (IR): Characteristic B–O stretching vibrations and aromatic C–F stretches.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4-Ethyl-2-fluorophenyl bromide | Pd(dppf)Cl2 (2–5 mol%) | KOAc | 1,4-dioxane | 90 | 70–85 | Most common, scalable |

| Direct C–H borylation | 4-Ethyl-2-fluorobenzene | Ir or Co catalyst | – | THF or dioxane | 80–100 | 75–83 | Avoids halide precursor |

| Hydroboration of alkynes | Substituted alkyne precursor | H3B- THF or H3B- SMe2 | – | THF | 60 | Variable | Less common for this compound |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Borohydrides.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of substituents significantly impact the compound’s applications. Key analogs and their properties are summarized below:

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups (EWG) : Fluorine (as in the target compound) or chlorine () increases electrophilicity at boron, accelerating transmetalation in cross-couplings but may reduce stability under basic conditions .

- Steric Effects : Bulky substituents (e.g., ortho-methyl in ) hinder catalyst access, reducing reaction rates .

Catalyst Influence :

Physical and Chemical Properties

- Solubility : Fluorinated derivatives (e.g., ) exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to alkylated analogs.

- NMR Profiles : Distinct ¹⁹F and ¹H NMR shifts differentiate ortho-fluorine (δ ~ -110 ppm) from para-substituents .

- Stability : Methoxy and ethyl groups reduce hydrolysis rates compared to electron-deficient analogs (e.g., nitro derivatives) .

Biological Activity

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C14H20BFO2

- CAS Number : 3039840-16-6

- Molecular Weight : 250.12 g/mol

Mechanisms of Biological Activity

The biological activity of 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Inhibition of Protein Kinases : This compound has been shown to selectively inhibit certain protein kinases involved in cell signaling pathways. For example, it may affect the MAPK signaling pathway, which plays a crucial role in regulating cell proliferation and survival .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to other known anticancer agents enhances its potential as a therapeutic candidate .

- Anti-inflammatory Effects : There is emerging evidence that compounds in the dioxaborolane class can modulate inflammatory responses. This could be beneficial in treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of dioxaborolanes and their derivatives. Below are key findings related to 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Anticancer activity through ERK inhibition |

| Ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Moderate cytotoxicity; potential for further development |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a boronic ester group (1,3,2-dioxaborolane ring), which is stable under ambient conditions and facilitates Suzuki-Miyaura cross-coupling reactions. The 4-ethyl-2-fluorophenyl substituent introduces steric hindrance from the ethyl group and electronic effects (electron-withdrawing fluorine), modulating reactivity in aryl transfer reactions. The tetramethyl groups on the dioxaborolane enhance stability by reducing hydrolysis .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves palladium-catalyzed borylation of halogenated precursors (e.g., 4-ethyl-2-fluorobromobenzene) with bis(pinacolato)diboron (B₂Pin₂). Key steps include:

- Step 1: Ligand selection (e.g., XPhos) to optimize catalytic activity.

- Step 2: Reaction in anhydrous THF at 80–100°C under inert atmosphere.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires strict control of moisture and oxygen levels .

Q. How is this compound characterized to confirm purity and structure?

Methodological characterization involves:

- ¹H/¹³C NMR: To verify substituent positions (e.g., ethyl group splitting patterns, fluorine coupling).

- ¹¹B NMR: To confirm boronic ester formation (δ ≈ 30 ppm).

- Mass Spectrometry (MS): For molecular ion validation (e.g., ESI-MS or GC-MS).

- Elemental Analysis: To ensure ≥95% purity. Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities .

Q. What are its primary applications in organic synthesis?

It serves as a boronate ester precursor in Suzuki-Miyaura couplings to form biaryl bonds, critical in pharmaceutical intermediates (e.g., kinase inhibitors) and conjugated polymers. The fluorine substituent can direct electrophilic aromatic substitution in downstream reactions .

Advanced Research Questions

Q. How does steric hindrance from the ethyl group affect reaction kinetics in cross-coupling?

The ethyl group at the 4-position increases steric bulk, slowing transmetallation steps in palladium-catalyzed reactions. Kinetic studies (e.g., variable-temperature NMR) show a 15–20% decrease in reaction rate compared to non-ethyl analogs. Mitigation strategies include using bulkier ligands (e.g., SPhos) or elevated temperatures .

Q. What experimental precautions are required to stabilize this compound under acidic/basic conditions?

The boronic ester is prone to hydrolysis in aqueous acidic/basic media. Stability protocols include:

Q. How can researchers resolve contradictions between NMR and X-ray data during characterization?

Discrepancies (e.g., unexpected NOE interactions in NMR vs. X-ray bond lengths) may arise from dynamic effects or crystal packing. Methodological solutions:

Q. What role does the fluorine substituent play in directing regioselectivity in electrophilic substitutions?

The fluorine atom at the 2-position acts as a meta-directing group due to its electron-withdrawing nature. In bromination reactions, this leads to preferential substitution at the 5-position of the phenyl ring. Computational studies (e.g., NBO analysis) support this by showing reduced electron density at the ortho/para positions .

Q. How does this compound compare to analogs with trifluoromethyl or methoxy groups in catalytic applications?

- Electron-Withdrawing Groups (e.g., CF₃): Increase oxidative stability but reduce nucleophilic boronate reactivity.

- Electron-Donating Groups (e.g., OMe): Accelerate transmetallation but increase susceptibility to protodeboronation. The ethyl-fluorine balance here offers intermediate reactivity, suitable for substrates requiring moderate electronic modulation .

Q. What strategies optimize its use in air-sensitive reactions (e.g., photoredox catalysis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.